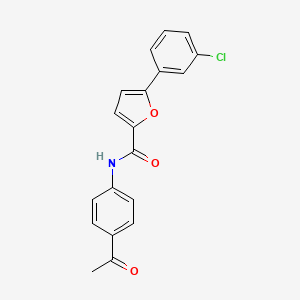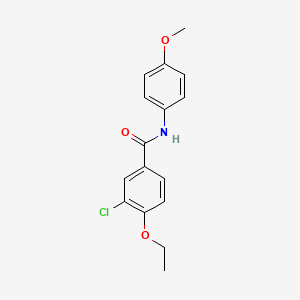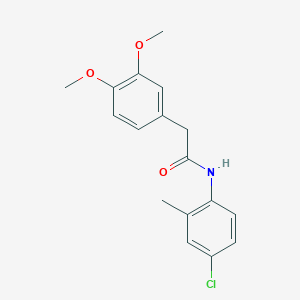
N-(2,4-dichlorophenyl)-N'-(4-fluorophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-N'-(4-fluorophenyl)thiourea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of substituted urea herbicides and is known for its effectiveness in controlling a wide range of weeds. Diuron has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
作用机制
Diuron works by inhibiting the photosynthesis process in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for capturing light energy and converting it into chemical energy. By inhibiting this process, Diuron prevents the plant from producing the energy it needs to grow and survive.
Biochemical and Physiological Effects:
Diuron has been shown to have a range of biochemical and physiological effects on plants. It has been shown to reduce the chlorophyll content in plants, which leads to a reduction in photosynthesis and plant growth. It has also been shown to affect the activity of certain enzymes involved in plant metabolism, which can lead to changes in the plant's physiology.
实验室实验的优点和局限性
Diuron has several advantages for use in lab experiments. It is relatively inexpensive and readily available, making it easy to obtain for research purposes. It is also effective in controlling a wide range of weeds, which makes it a useful tool for studying plant growth and development. However, Diuron has some limitations in lab experiments. It can be toxic to certain plant and animal species, which can limit its use in certain experiments. It also has a relatively short half-life in soil, which can make it difficult to study its long-term effects on the environment.
未来方向
There are several future directions for research on Diuron. One area of interest is its impact on soil and water quality. Studies have shown that Diuron can persist in soil and water for extended periods, and its use has been linked to the decline of certain plant and animal species. Further research is needed to understand its long-term effects on the environment and to develop strategies for mitigating its impact. Another area of interest is the development of new herbicides that are more effective and have fewer environmental impacts. Researchers are exploring new synthesis methods and chemical structures to develop herbicides that are more targeted and have fewer off-target effects.
Conclusion:
In conclusion, N-(2,4-dichlorophenyl)-N'-(4-fluorophenyl)thiourea, or Diuron, is a herbicide that has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions. While it has several advantages for use in lab experiments, it also has limitations and can be toxic to certain plant and animal species. Further research is needed to understand its long-term effects on the environment and to develop new herbicides that are more effective and have fewer environmental impacts.
合成方法
Diuron is synthesized by reacting 2,4-dichloroaniline and 4-fluoroaniline with thiourea in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 80-90°C. The resulting product is then purified by recrystallization to obtain pure Diuron.
科学研究应用
Diuron has been extensively studied for its scientific research applications. It is widely used in agricultural research to study the effects of herbicides on crop growth and weed control. It has also been used in environmental research to study its effects on soil and water quality. Diuron has been shown to have a significant impact on the microbial communities in soil and water, and its use has been linked to the decline of certain plant and animal species.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(4-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2S/c14-8-1-6-12(11(15)7-8)18-13(19)17-10-4-2-9(16)3-5-10/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEZYSBDXWJYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=C(C=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5763204.png)

![3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5763209.png)

![2-(4-chlorophenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5763219.png)


![3,4-dimethoxy-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5763239.png)

![methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate](/img/structure/B5763261.png)

![7-(4-methoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5763280.png)